molecular formula C14H16FN5O B12230838 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine

Cat. No.: B12230838
M. Wt: 289.31 g/mol
InChI Key: ZCSBTNHNBGIECZ-UHFFFAOYSA-N
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Description

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . The resulting intermediate is then subjected to further reactions to introduce the piperidine and fluoropyrimidine moieties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluoropyrimidine moiety can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridine
  • 2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine

Uniqueness

4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the piperidine ring and the fluoropyrimidine moiety distinguishes it from other oxadiazole derivatives .

Properties

Molecular Formula

C14H16FN5O

Molecular Weight

289.31 g/mol

IUPAC Name

2-cyclopropyl-5-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H16FN5O/c15-11-7-16-8-17-12(11)20-5-3-10(4-6-20)14-19-18-13(21-14)9-1-2-9/h7-10H,1-6H2

InChI Key

ZCSBTNHNBGIECZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C4=NC=NC=C4F

Origin of Product

United States

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